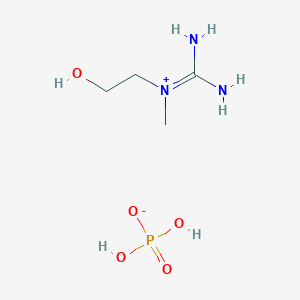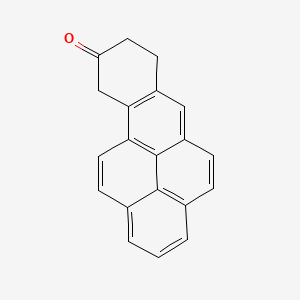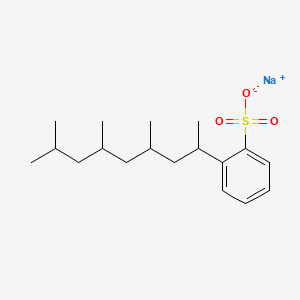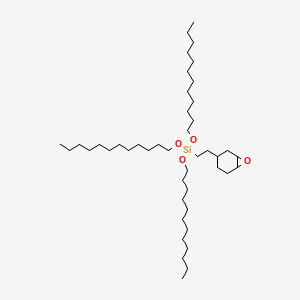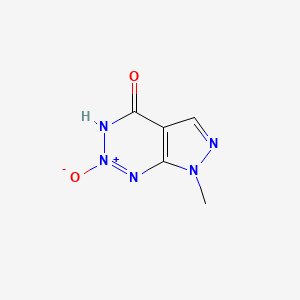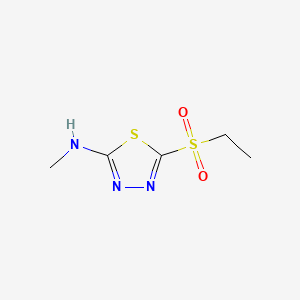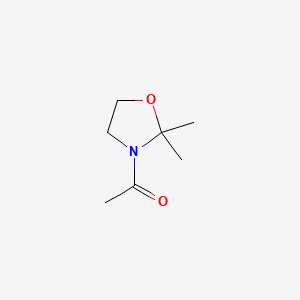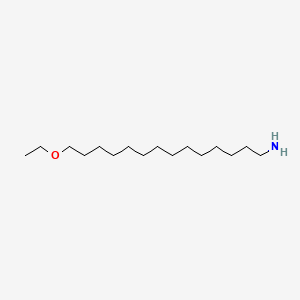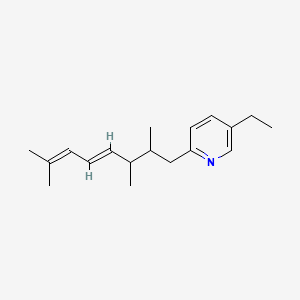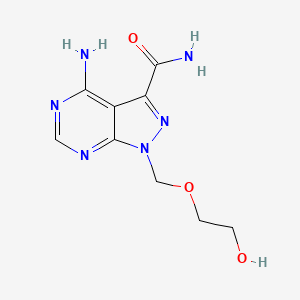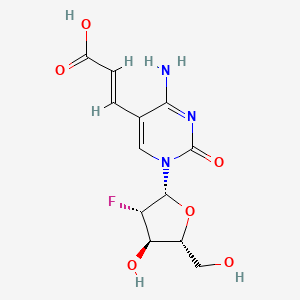
Aluminum, tritetracosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, tritetracosyl- is an organoaluminum compound characterized by the presence of long-chain alkyl groups attached to the aluminum atom. This compound is part of a broader class of organoaluminum compounds, which are known for their diverse applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Aluminum, tritetracosyl- typically involves the reaction of aluminum with tetracosyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction can be represented as: [ \text{Al} + 3 \text{R-Cl} \rightarrow \text{Al®}_3 + 3 \text{HCl} ] where R represents the tetracosyl group.
Industrial Production Methods: Industrial production of Aluminum, tritetracosyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity aluminum and tetracosyl halides, with the reaction being conducted in large reactors equipped with inert gas purging systems to maintain an oxygen-free environment.
Types of Reactions:
Oxidation: Aluminum, tritetracosyl- can undergo oxidation reactions, forming aluminum oxides and other oxidation products.
Reduction: This compound can be reduced under specific conditions, often involving the use of strong reducing agents.
Substitution: It can participate in substitution reactions where the tetracosyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.
Substitution: Halogenating agents or other electrophiles.
Major Products:
Oxidation: Aluminum oxides and hydroxides.
Reduction: Reduced aluminum species.
Substitution: Various substituted aluminum compounds.
Wissenschaftliche Forschungsanwendungen
Aluminum, tritetracosyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in targeted drug delivery and as an adjuvant in vaccines.
Industry: Utilized in the production of high-performance materials and as a component in specialty coatings and lubricants.
Wirkmechanismus
The mechanism of action of Aluminum, tritetracosyl- involves its ability to form stable complexes with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction facilitates various chemical transformations, making it a valuable catalyst in organic synthesis. The long tetracosyl chains provide steric hindrance, influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Triethylaluminum: Another organoaluminum compound with shorter ethyl groups.
Trimethylaluminum: Similar structure but with methyl groups instead of tetracosyl groups.
Triisobutylaluminum: Contains isobutyl groups.
Comparison:
Uniqueness: The long tetracosyl chains in Aluminum, tritetracosyl- provide unique steric and electronic properties, making it distinct from other organoaluminum compounds. This uniqueness allows for specific applications in catalysis and material science that are not achievable with shorter-chain analogs.
Eigenschaften
CAS-Nummer |
6651-26-9 |
|---|---|
Molekularformel |
C72H147Al |
Molekulargewicht |
1039.9 g/mol |
IUPAC-Name |
tri(tetracosyl)alumane |
InChI |
InChI=1S/3C24H49.Al/c3*1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2;/h3*1,3-24H2,2H3; |
InChI-Schlüssel |
MKWOCFYVIMOMNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


